
(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a chiral compound with a unique bicyclic structure It is a derivative of isoindole and features a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the reaction of maleic anhydride with an appropriate amine, followed by cyclization. One common method involves the use of (2E,4E)-hexa-2,4-dien-1-ol or its acetate counterpart, which reacts with maleic anhydride to form the desired bicyclic framework . The reaction is carried out under solventless conditions, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the separation and purification of enantiomers to obtain the desired chiral product.
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives with increased functionality.
Reduction: Hydroxy derivatives with potential for further functionalization.
Substitution: Substituted phenyl derivatives with varied electronic properties.
Applications De Recherche Scientifique
(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with molecular targets through its unique bicyclic structure. The compound can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aR,7aR)-3a-hydroxy-3a,7a-dihydrobenzofuran-2(3H)-one
- (3aR,7aR)-3a-methyl-7a-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- (3aR,7aR)-4’-(1,2-Benzisothiazol-3-yl)octahydro-spiro[2H-isoindole-2,1’-piperazinium] Methanesulfonate
Uniqueness
(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific chiral centers and the presence of a phenyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in asymmetric synthesis and chiral catalysis.
Propriétés
Numéro CAS |
63975-86-0 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H13NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2/t11-,12-/m1/s1 |
Clé InChI |
QJDASFMHCXUEQK-VXGBXAGGSA-N |
SMILES isomérique |
C1C=CC[C@@H]2[C@@H]1C(=O)N(C2=O)C3=CC=CC=C3 |
SMILES canonique |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



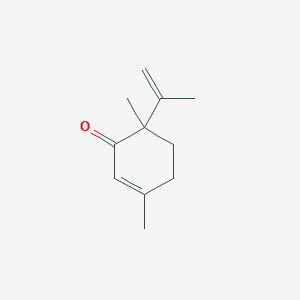
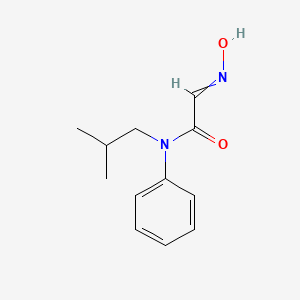
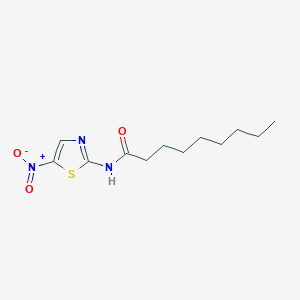




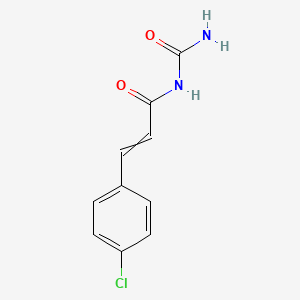
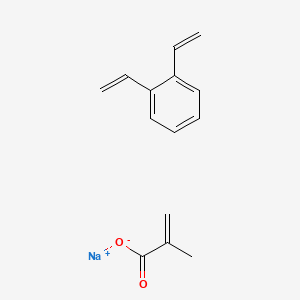
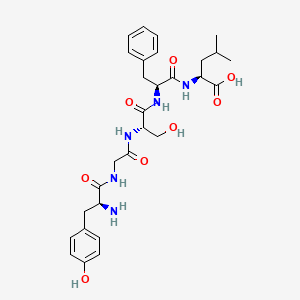
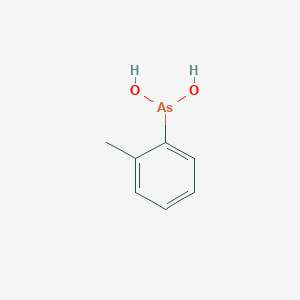
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
